2-Chloro-4(1H)-pyridinone

Tautomerism Physical organic chemistry Solvent effects

2-Chloro-4(1H)-pyridinone solves the challenge of sequential orthogonal modifications on a single heterocyclic core. Unlike 4-chloropyridine or non-halogenated analogs, its α-Cl enables Pd-catalyzed cross-coupling while the C4 pyridinone moiety supports independent alkylation, glycosylation, or sulfonylation. • ~70-fold higher thiol reactivity vs. 4-chloropyridine-ideal for cysteine-targeted covalent probe development • Defined chloro intermediate for halogen-activity SAR (H→Cl→Br→I) in agrochemical and kinase inhibitor programs • ≥98% purity; ambient shipping from stock

Molecular Formula C5H4ClNO
Molecular Weight 129.54 g/mol
CAS No. 17368-12-6
Cat. No. B096057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4(1H)-pyridinone
CAS17368-12-6
Molecular FormulaC5H4ClNO
Molecular Weight129.54 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=O)Cl
InChIInChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
InChIKeyVBEHFOMFHUQAOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4(1H)-pyridinone: Technical Baseline & Procurement Profile


2-Chloro-4(1H)-pyridinone (CAS 17368-12-6, also known as 2-chloro-4-hydroxypyridine) is a heterocyclic aromatic compound with the molecular formula C₅H₄ClNO and a molecular weight of 129.54 g/mol [1]. The compound exists in a dynamic lactam-lactim tautomeric equilibrium, a feature that directly governs its physicochemical behavior and reactivity profile. Chlorine substitution at the α-position (C2) relative to the ring nitrogen significantly shifts the equilibrium toward the hydroxypyridine form compared to non-chlorinated or β-chlorinated analogs [2]. This tautomeric bias is further influenced by solvent dielectric environment [2]. The compound typically exhibits a melting point range of 167–174°C and is characterized as a white to pale yellow crystalline powder . These fundamental properties establish the technical baseline from which procurement-relevant differentiation can be systematically evaluated against structurally similar intermediates.

α-chlorine tautomeric control for hydroxypyridine-predominant equilibrium
Orthogonal C2-Cl and C4-OH handles for sequential functionalization
Well-characterized tautomerization model for 2D IR spectroscopy studies

2-Chloro-4(1H)-pyridinone: Substitution Incompatibility


Interchangeability with 4-chloropyridine, 2-bromo-4-pyridinone, or non-halogenated 4-pyridinone is not supported by experimental data across multiple performance dimensions. The α-chlorine substitution in 2-chloro-4(1H)-pyridinone fundamentally alters both electronic distribution and tautomeric equilibrium relative to β-substituted or unsubstituted analogs [1]. In photosynthetic electron transport inhibition models, brominated 4-pyridinones exhibit significantly higher inhibitory activity than non-brominated counterparts, demonstrating that halogen identity and substitution position are non-interchangeable determinants of biological activity [2]. Furthermore, 2-chloropyridines display approximately 70-fold higher thiol reactivity than 4-chloropyridine, underscoring that the chlorine position on the pyridine ring dictates nucleophilic aromatic substitution behavior in ways that preclude simple analog replacement [3].

Target: 2-Chloro-4(1H)-pyridinone
α-chloro substitution favors hydroxypyridine tautomer; 70-fold higher thiol reactivity vs 4-chloro analog; two orthogonal reactive sites
Common substitute: 4-Chloropyridine / 4-Hydroxypyridine
β-substitution or single reactive handle shifts tautomer distribution, lowers nucleophilic reactivity, and limits sequential derivatization
Target: 2-Chloro-4(1H)-pyridinone
Chlorine at C2 provides a defined halogen baseline for SAR continuum tuning
Common substitute: 2-Bromo-4-pyridinone
Brominated analogs show remarkably different photosynthetic inhibition; halogen identity is not interchangeable

2-Chloro-4(1H)-pyridinone: Quantitative Differentiation Evidence


α-Chlorine vs. β-Chlorine Tautomeric Shift

Chlorine substitution at the α-position (C2) relative to the pyridine nitrogen displaces the tautomeric equilibrium of 4-pyridinones significantly in favor of the hydroxypyridine form, whereas chlorine atoms in other positions have much less effect [1]. This α-monochloropyridone exists to an increasing extent in the hydroxypyridine form as the dielectric constant of the medium decreases [1].

α- vs β-Cl tautomer shift
Class-level inference
α-chlorine shifts equilibrium significantly toward hydroxypyridine form; β-chlorine has minimal effect
Tautomeric state affects H-bonding, solubility, and reactivity—supports α-chloro selection for synthetic control
Solvent dielectric modulates equilibrium; class-level observation
Tautomerism Physical organic chemistry Solvent effects

Halogen-Dependent Photosynthetic Inhibitory Activity

In structure-activity relationship studies of 4-pyridones as photosynthetic electron transport inhibitors, the brominated 4-pyridone series exhibits remarkably higher inhibitory activities than those of its non-brominated analogues [1].

Halogen-dependent bioactivity
Class-level inference
Brominated 4-pyridones exhibit remarkably higher photosynthetic inhibition than non-brominated analogs
Halogen identity is a non-interchangeable SAR determinant; supports chloro-baseline procurement for agrochemical screening
Hill reaction assay; no numerical IC₅₀ provided
Agrochemical Herbicide Structure-activity relationship

Thiol Reactivity: 2- vs. 4-Chloropyridine

In proteomic labeling studies comparing aryl halide reactivity, 2-chloropyridines are approximately 70-fold more reactive with thiols than 4-chloropyridine [1].

Thiol reactivity 2- vs 4-Cl
Head-to-head
2-chloropyridines ~70-fold more reactive with thiols than 4-chloropyridine
α-chloro position supports selective cysteine bioconjugation; 4-chloro analog cannot substitute
Proteomic extract conditions
Chemical biology Nucleophilic aromatic substitution Probe development

Pharmaceutical Intermediate: Antiviral & Kinase Inhibitor Building Block

2-Chloro-4-hydroxypyridine is employed as a key intermediate in the synthesis of pharmaceutical APIs including antiviral agents and kinase inhibitors [1]. The compound's dual functionality—a chloro substituent at C2 for cross-coupling reactions and a hydroxyl/pyridone moiety at C4 for further derivatization—enables sequential functionalization strategies not accessible with mono-functional pyridine building blocks [1].

Dual-handle synthetic utility
Supporting evidence
Two orthogonal sites: C2-Cl for cross-coupling, C4-OH/pyridone for derivatization
Consolidates two handles into one intermediate; may reduce step count in medicinal chemistry campaigns
Supplier technical application note
Medicinal chemistry Pharmaceutical intermediate API synthesis

Commercial Purity Specifications Across Suppliers

Commercially available 2-chloro-4-hydroxypyridine (CAS 17368-12-6) is supplied at purity specifications ranging from ≥95% to ≥99.0% depending on vendor grade and intended application [1].

Commercial purity range
Cross-study comparable
≥95% to ≥99.0% (HPLC/GC) across suppliers; typical ≥98%
4–5% purity differential; selection must match end-use tolerance
Vendor specifications reviewed
Quality control Commercial sourcing Analytical specifications

Tautomer Characterization via 2D IR Spectroscopy

Using temperature-jump transient 2D IR spectroscopy, lactam and lactim tautomers of 2-chloro-4-pyridone are unambiguously identified by their unique cross-peak patterns [1]. Monitoring the correlated exponential relaxation of these signals provides a direct measurement of nanosecond tautomerization kinetics under ambient aqueous conditions [1].

2D IR tautomer resolution
Supporting evidence
Unique cross-peak patterns unambiguously identify lactam/lactim; nanosecond kinetics measured
Well-characterized tautomerization model—reduces experimental uncertainty in tautomer-dependent applications
Aqueous temperature-jump transient 2D IR
Spectroscopy Physical chemistry Tautomerization kinetics

2-Chloro-4(1H)-pyridinone: Optimal Application Scenarios


Agrochemical Lead Optimization: Halogen-Dependent SAR

When developing herbicidal or fungicidal 4-pyridinone derivatives, 2-chloro-4(1H)-pyridinone provides a defined halogenated baseline for comparative structure-activity relationship studies. As established in photosynthetic inhibition assays, brominated 4-pyridinones exhibit significantly higher activity than non-brominated analogs [1]; the chloro-substituted variant serves as an essential intermediate point on this halogen-activity continuum. Procurement of this compound is justified for SAR campaigns where incremental halogen tuning (H → Cl → Br → I) is required to optimize both potency and physicochemical properties.

Multi-Step Pharmaceutical Synthesis with Orthogonal Handles

2-Chloro-4(1H)-pyridinone is optimally deployed in synthetic sequences where two distinct functionalization steps must occur at the same heterocyclic core. The C2 chlorine enables palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) while the C4 hydroxyl/pyridone moiety supports orthogonal transformations including alkylation, glycosylation, or sulfonylation [2]. This dual-handle architecture supports antiviral and kinase inhibitor API synthesis pathways, where step economy directly impacts process cost and overall yield.

Bioconjugation Probe Development via α-Chloro Thiol Reactivity

Given the approximately 70-fold higher thiol reactivity of 2-chloropyridines relative to 4-chloropyridine [3], 2-chloro-4(1H)-pyridinone-based scaffolds are preferentially suited for cysteine-targeted covalent probe development. Applications include activity-based protein profiling, covalent inhibitor discovery, and chemoproteomic target identification. The α-chloro position provides sufficient electrophilicity for selective thiol conjugation while the C4 pyridinone moiety offers a handle for installing reporter tags or affinity matrices.

Spectroscopic Method Development for Tautomerism Research

2-Chloro-4-pyridinone has been rigorously characterized as a model system for ground-state lactam-lactim tautomerization using advanced 2D IR spectroscopic techniques [4]. Its unambiguous cross-peak patterns enable clear tautomer discrimination not achievable with many structural analogs. Procurement is justified for physical chemistry laboratories developing new spectroscopic methodologies, studying solvent-mediated proton transfer mechanisms, or establishing baseline tautomerization parameters against which novel pyridinone derivatives can be benchmarked.

Application
Selection Property
Validation Focus
Agrochemical SAR studies
Halogen-dependent activity profile
Photosynthetic inhibition assay endpoints
Multi-step pharmaceutical synthesis
Orthogonal functional handles (C2-Cl, C4-OH)
Cross-coupling and derivatization sequence review
Bioconjugation probe development
α-Chloro thiol reactivity context
Cysteine-targeted labeling review
Spectroscopic tautomerism research
2D IR-characterized tautomeric model
Tautomerization kinetic benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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